N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-14(12-6-8-19-11-12)10-16-15(18)7-9-20-13-4-2-1-3-5-13/h1-6,8,11,14,17H,7,9-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRAORAXRQTERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the hydroxyethyl group through a nucleophilic substitution reaction. The phenylthio group can be introduced via a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator. The final step involves the formation of the propanamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and phenylthio group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the amide group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and phenylthio groups.
Reduction: Reduced amide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The thiophene and phenylthio groups can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thiophene-Containing Propanamides
- Compound e (): (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Structural differences: Replaces the hydroxyethyl group with a methylamino chain and introduces a naphthalenyloxy moiety. Activity: Likely modulates adrenergic or serotonergic pathways due to the naphthalene and amine groups, though specific data is unavailable. Key distinction: The absence of the phenylthio group reduces sulfur-mediated reactivity compared to the target compound .
- Compound a (): 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Structural differences: Contains a methylamino alcohol chain instead of the amide linkage. Activity: Potential as a β-blocker or neurotransmitter analog due to the amino alcohol structure. Key distinction: The alcohol group may improve solubility but reduce metabolic stability .
Selenium-Containing Analogs
- Compound 9c (): (E)-2-(Hydroxyimino)-3-(naphthalen-2-yl)-N-(2-((phenylthio)selanyl)ethyl)propanamide Structural differences: Incorporates a selenium atom in the phenylthio group and adds a hydroxyimino-naphthalene substituent. Activity: Demonstrates potent DOT1L inhibition (a histone methyltransferase) and antitumor effects in vitro. The selenium enhances redox activity and target binding. Key distinction: Selenium substitution may improve therapeutic efficacy but increase toxicity risks .
Indole and Thiazole Derivatives
Compound 4 (–8) : N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structural differences : Replaces thiophen-3-yl with an indole group and introduces a methoxynaphthalene moiety.
- Activity : Derived from naproxen and tryptamine, it may exhibit anti-inflammatory or antiviral (SARS-CoV-2) properties due to the indole and naphthalene groups.
- Key distinction : The indole moiety enables serotonin receptor interactions, absent in the target compound .
Compound 31 () : N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
- Structural differences : Substitutes thiophen-3-yl with a thiazole ring and adds a fluorophenyl group.
- Activity : Inhibits KPNB1 (nuclear transport receptor) and shows anticancer activity. The thiazole enhances aromatic stacking and hydrogen bonding.
- Key distinction : Fluorine improves metabolic stability and bioavailability compared to sulfur-based groups .
Tetrazole and Trifluoromethyl Derivatives
Compound () : N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Compound (): 2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Structural differences: Features a trifluoromethyl group and nitro substituent. Activity: The electron-withdrawing groups likely enhance binding to hydrophobic enzyme pockets.
Biological Activity
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring , a phenylthio group , and a propanamide backbone . The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | N-(2-hydroxy-2-thiophen-3-ylethyl)-3-phenylsulfanylpropanamide |
| Molecular Formula | C15H17NO2S2 |
| Molecular Weight | 307.43 g/mol |
| CAS Number | 1257549-97-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene and phenylthio groups can modulate enzyme activity, while the hydroxyethyl group enhances binding affinity through hydrogen bonding with biological molecules. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results in inducing apoptosis (programmed cell death).
- Cell Line Studies :
- In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines (e.g., MCF-7, SKBR3). The apoptosis rates were noted at 68.4% for MCF-7 cells after 5 hours of treatment, indicating a potent effect on estrogen-dependent cancer cells .
- The compound also affected cell cycle progression, increasing the S phase in MCF-7 cells while reducing the G2/M phase in both MCF-7 and triple-negative breast cancer (TNBC) cells .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also under investigation. Research suggests that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Study on Apoptosis Induction :
- Pharmacological Investigations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
